molecular formula C11H17NO3 B584734 2,5-Diethoxy-3-methoxyaniline CAS No. 152532-80-4

2,5-Diethoxy-3-methoxyaniline

Cat. No.: B584734
CAS No.: 152532-80-4
M. Wt: 211.261
InChI Key: YGUSCTYHOKVXBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Diethoxy-3-methoxyaniline is an aromatic amine derivative characterized by ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) substituents at the 2, 3, and 5 positions of the aniline ring.

Properties

CAS No.

152532-80-4

Molecular Formula

C11H17NO3

Molecular Weight

211.261

IUPAC Name

2,5-diethoxy-3-methoxyaniline

InChI

InChI=1S/C11H17NO3/c1-4-14-8-6-9(12)11(15-5-2)10(7-8)13-3/h6-7H,4-5,12H2,1-3H3

InChI Key

YGUSCTYHOKVXBV-UHFFFAOYSA-N

SMILES

CCOC1=CC(=C(C(=C1)N)OCC)OC

Synonyms

Benzenamine, 2,5-diethoxy-3-methoxy- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituent Positioning: The target compound’s ethoxy/methoxy groups likely induce steric hindrance and electron-donating effects, contrasting with the dimethylamino group in , which enhances solubility and basicity.
  • Spectral Trends : The methoxy signal in (δ 3.79) aligns with typical methoxy shifts (δ 3.2–3.8), whereas ethoxy groups in the target compound would exhibit upfield shifts for -CH₂CH₃ (δ ~1.2–1.4) and downfield for -OCH₂ (δ ~3.7–4.2).

Research Findings and Implications

Electronic Effects of Substituents

  • Alkoxy Groups : Ethoxy and methoxy substituents in the target compound enhance ring electron density, favoring reactions with electrophiles. This contrasts with fluorinated analogs (e.g., 2,3-difluorophenyl in ), where electron-withdrawing groups deactivate the ring.
  • Steric Considerations : The 2,5-diethoxy groups may hinder ortho-substitution, directing reactions to the para position.

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